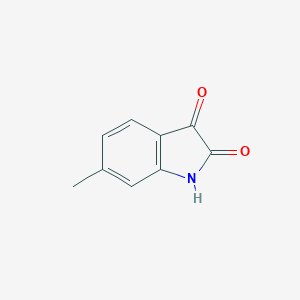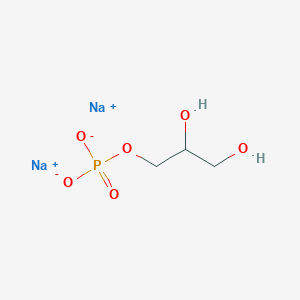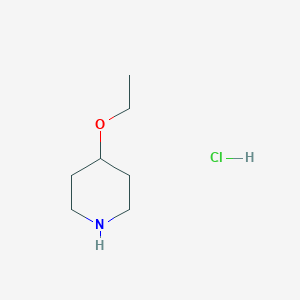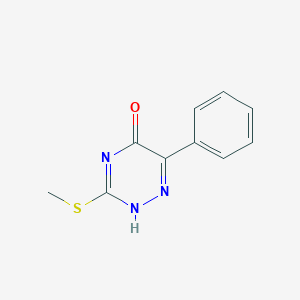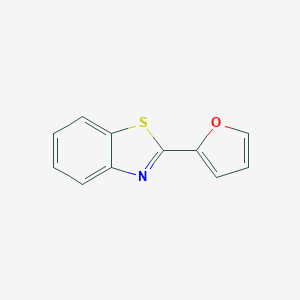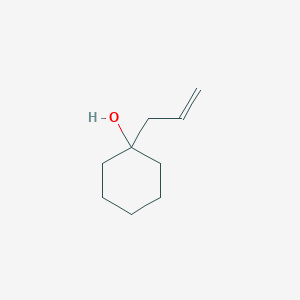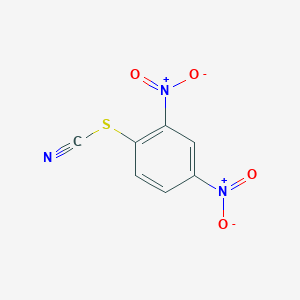
2,4-Dinitrophenylthiocyanat
Übersicht
Beschreibung
2,4-Dinitrophenyl thiocyanate (also known as DNTB) is a thiocyanate compound having a 2,4-dinitrophenyl group attached to the sulfur atom . It has a role as a hapten and a tolerogen . It is a member of thiocyanates and a C-nitro compound .
Molecular Structure Analysis
The molecular formula of 2,4-Dinitrophenyl thiocyanate is C7H3N3O4S . The InChI representation is InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5 (9 (11)12)3-6 (7)10 (13)14/h1-3H . The Canonical SMILES representation is C1=CC (=C (C=C1 [N+] (=O) [O-]) [N+] (=O) [O-])SC#N .
Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dinitrophenyl thiocyanate is 225.18 g/mol . The density is 1.6±0.1 g/cm3 . The boiling point is 368.4±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.5±3.0 kJ/mol . The flash point is 176.6±25.1 °C . The index of refraction is 1.666 . The molar refractivity is 51.4±0.4 cm3 .
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“2,4-Dinitrophenylthiocyanat” wird bei der Synthese verschiedener chemischer Verbindungen verwendet . Es wird häufig als Reagenz bei der Herstellung anderer Chemikalien verwendet .
Spektrale Charakterisierung
Diese Verbindung wird in Studien zur spektralen Charakterisierung verwendet . Es wird verwendet, um die Eigenschaften anderer Verbindungen zu analysieren, wenn sie mit elektromagnetischer Strahlung interagieren .
Biologische Aktivitäten
“this compound” wurde in der Untersuchung der biologischen Aktivitäten von Co (II)- und Ni (II)-Gemischliganden-Komplexen verwendet . Die in-vitro-biologische Aktivität des Liganden und der Metallkomplexe wurde gegenüber den grampositiven und -negativen pathogenen Bakterien Staphylococcus aureus, Bacillus subtilis, Pseudomonas, aeruginosa und Escherichia coli sowie gegenüber den Pilzarten Aspergillusniger und Candida albicans untersucht .
Antibakterielle Aktivität
Die Metallkomplexe von “this compound” zeigten im Vergleich zum Liganden eine hohe Effizienz der antimikrobiellen Aktivität . Dies deutet auf seinen potenziellen Einsatz bei der Entwicklung antimikrobieller Mittel hin .
Antioxidatives Potenzial
Der Ligand und die Metallkomplexe von “this compound” wurden in einem DPPH-Assay auf ihr antioxidatives Potenzial in vitro getestet . Die Ergebnisse zeigten, dass die Aktivität der Metallkomplexe mit dem in-vitro-Antioxidans aktiver war als die von 2,4-Dinitrophenylhydrazin (DNPH)
Safety and Hazards
2,4-Dinitrophenyl thiocyanate is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Wirkmechanismus
Target of Action
It is chemically related to 2,4-dinitrophenol (dnp), which is known to act as an oxidative phosphorylation uncoupling agent
Mode of Action
Its relative, dnp, acts by uncoupling oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane, and thereby increasing metabolic rate and energy expenditure . It’s plausible that 2,4-Dinitrophenyl thiocyanate might exhibit a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
Given its potential similarity to dnp, it might affect the pathways involved in energy metabolism, particularly those associated with oxidative phosphorylation .
Pharmacokinetics
Studies on dnp have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney
Result of Action
Based on the known effects of dnp, it could potentially increase metabolic rate and energy expenditure, leading to weight loss
Biochemische Analyse
Biochemical Properties
It is known that the compound has a molecular weight of 225.18 Da and a mono-isotopic mass of 224.984421 Da .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 138-140°C and a predicted boiling point of 368.4±32.0 °C .
Dosage Effects in Animal Models
It is known that the compound has a LD50 (lethal dose, 50%) of 1650mg/kg in guinea pigs .
Transport and Distribution
It is known that the compound is sensitive to moisture , suggesting that it may interact with transporters or binding proteins that can handle moisture-sensitive compounds.
Eigenschaften
IUPAC Name |
(2,4-dinitrophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4S/c8-4-15-7-2-1-5(9(11)12)3-6(7)10(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDQRCRASHAZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041367 | |
| Record name | 2,4-Dinitrophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1594-56-5 | |
| Record name | 2,4-Dinitrophenyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1594-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrothiocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001594565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nitrite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitrophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrophenyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITRO-1-THIOCYANOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0559FK639 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4-dinitrophenyl thiocyanate interact with alpha 2-macroglobulin and what are the downstream effects?
A1: 2,4-Dinitrophenyl thiocyanate (DNPSCN) reacts specifically with the free thiol groups generated in alpha 2-macroglobulin (α2M) upon reaction with methylamine. [, ] This reaction involves cyanylation of the thiol group, effectively blocking its further reaction. [, ] This modification prevents the typical "slow" to "fast" electrophoretic form conversion in α2M usually observed after methylamine treatment. [, ] Interestingly, DNPSCN can even partially reverse this conformational change when added after methylamine treatment. [] This suggests that the modification of these specific thiol groups plays a crucial role in the conformational changes of α2M.
Q2: What is the significance of using 2,4-dinitrophenyl thiocyanate in studying alpha 2-macroglobulin?
A2: 2,4-Dinitrophenyl thiocyanate serves as a valuable tool for investigating the structure-function relationship in α2M. [, ] By selectively modifying the free thiols generated during methylamine-induced conformational changes, DNPSCN helps researchers understand the role of these thiols in α2M's function. [, ] The ability of DNPSCN to inhibit and even partially reverse the conformational change highlights the importance of these thiol groups in the mechanism of α2M. [] This information is crucial for comprehending α2M's role in various physiological processes, including protease inhibition and receptor-mediated endocytosis.
Q3: What other chemical reagents exhibit similar behavior to 2,4-dinitrophenyl thiocyanate in the context of alpha 2-macroglobulin research?
A3: Research indicates that I3(-) can also react with the methylamine-generated thiol groups in α2M, similar to DNPSCN. [] This reaction converts the thiol to a sulfenyl iodide, also leading to the inhibition of the "slow" to "fast" electrophoretic form conversion in α2M. [] Although less effective than DNPSCN, other thiol-specific reagents have also demonstrated some ability to modify these thiol groups in α2M. [] This suggests that targeting these specific thiol groups with various modifying agents presents a promising avenue for further research into the complex mechanisms of α2M.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
